tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, an amino group, a methoxymethyl group, and a carboxylate ester group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the reductive amination
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, often using catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen gas pressure. The methoxymethyl group can be introduced using formaldehyde and a suitable reducing agent, while the esterification step may be carried out using an acid chloride or an anhydride in the presence of a base.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to remove the carbonyl group, leading to the formation of an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: Primary amines and secondary amines.
Substitution: Alkylated or amino-substituted piperidines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the structure-activity relationships of piperidine derivatives. It may also be employed in the development of new drugs targeting various biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its derivatives may exhibit biological activities such as analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: In the chemical industry, this compound can be used in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with these targets, while the methoxymethyl group may enhance the compound's lipophilicity, aiding in its ability to cross cell membranes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.
Receptors: It may bind to receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate: A structurally similar compound with a five-membered ring instead of a six-membered ring.
Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate: Another related compound with a hydroxyl group instead of an amino group.
Uniqueness: Tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate is unique due to its combination of functional groups and its six-membered piperidine ring, which provides a different chemical reactivity profile compared to its five-membered counterparts. This structural difference can lead to distinct biological activities and applications.
Biological Activity
Tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development based on available literature and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an amino group, a methoxymethyl group, and a tert-butyl ester at the carboxylic acid position. Its molecular formula is C14H28N2O3 with a molecular weight of approximately 272.34 g/mol. The compound is characterized by moderate density and a boiling point of approximately 343.8 °C at 760 mmHg.
The mechanism of action for this compound has not been fully elucidated, but similar compounds have been studied for their interactions with various biological targets. Piperidine derivatives are often explored as receptor modulators, particularly in neurotransmitter systems such as serotonin and dopamine receptors .
Case Studies
- MAGL Inhibition : A study highlighted a benzoylpiperidine derivative that displayed reversible inhibition of MAGL with an IC50 value of 0.84 µM. This suggests that modifications to the piperidine structure can enhance inhibitory potency against specific targets .
- Anticancer Activity : Research on related piperidine compounds indicated significant inhibition of cell viability in ovarian cancer cell lines, suggesting that structural modifications can lead to enhanced anticancer properties .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. These reactions can include:
- Formation of the piperidine ring : Utilizing starting materials like piperidin-4-one derivatives.
- Functional Group Modifications : Introducing the tert-butyl and methoxymethyl groups through selective alkylation reactions.
These synthetic pathways allow for the generation of various derivatives that may possess enhanced biological activities or different mechanisms of action .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound Name | IC50 Value (µM) | Target Enzyme/Activity |
---|---|---|
Benzoylpiperidine derivative | 0.84 | MAGL Inhibitor |
Piperidine derivative (antiproliferative study) | 19.9 - 75.3 | Various cancer cell lines |
Tert-butyl 3-amino-3-carbamoylpiperidine-1-carboxylate | Not specified | Potential interactions with enzymes |
Properties
CAS No. |
1779661-96-9 |
---|---|
Molecular Formula |
C12H24N2O3 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-6-12(13,8-14)9-16-4/h5-9,13H2,1-4H3 |
InChI Key |
KUHHKDVIVODILL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(COC)N |
Purity |
95 |
Origin of Product |
United States |
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